molecular formula C12H14ClNO3 B325017 Ethyl 4-(4-chloroanilino)-4-oxobutanoate

Ethyl 4-(4-chloroanilino)-4-oxobutanoate

Cat. No.: B325017
M. Wt: 255.7 g/mol
InChI Key: XUFMMGCZRKBIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-chloroanilino)-4-oxobutanoate is an ethyl ester derivative featuring a 4-oxobutanoate backbone substituted with a 4-chloroanilino group (C₆H₄Cl-NH-) at the 4-position. The 4-chloroanilino substituent introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, such as hydrogen bonding and crystal packing .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7 g/mol

IUPAC Name

ethyl 4-(4-chloroanilino)-4-oxobutanoate

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)8-7-11(15)14-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

XUFMMGCZRKBIFB-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Ethyl 4-(4-Chloroanilino)-1-(4-Chlorophenyl)-2-Methyl-5-Oxo-2,5-Dihydro-1H-Pyrrole-2-Carboxylate
  • Structure: This analog incorporates a dihydro-1H-pyrrole ring fused to the 4-oxobutanoate core, with additional 4-chlorophenyl and methyl substituents .
  • Crystallography :
    • Dihedral Angles : The central pyrrole ring forms dihedral angles of 74.87° and 29.09° with the two phenyl rings, influencing planarity and steric interactions .
    • Hydrogen Bonding : Forms inversion dimers via N–H···O and C–H···O interactions (R²¹(6)R²²(10) motif), enhancing crystal stability .
  • Synthesis: Prepared via Fe₃O₄ nanoparticle-catalyzed reaction of 4-chloroaniline with ethyl levulinate in ethanol/water .
Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate (ECB)
  • Structure : Substituted with a 5-chloro-2-methoxyphenyl group, introducing methoxy electron-donating effects.
  • Properties: Colorless, odorless liquid with solubility in water and ethanol, contrasting with the solid crystalline nature of the parent compound .
  • Applications : Used as an intermediate in organic synthesis and drug discovery .
Ethyl 4-[(4-Chloroanilino)Carbonyl]-5-Methyl-3-Isoxazolecarboxylate
  • Structure : Incorporates an isoxazole ring instead of the pyrrole system, with a methyl group at position 3.
  • Molecular Formula : C₁₄H₁₃ClN₂O₄ (MW: 314.72) .
  • Reactivity : The isoxazole ring enhances thermal stability but reduces hydrogen-bonding capacity compared to pyrrole derivatives .

Pharmacological Activity Comparisons

4-(4-Chloroanilino)Quinoline Derivatives
  • Activity: Exhibits potent anticancer activity against MCF-7 (IC₅₀ = 3.42 µM) and A549 (IC₅₀ = 5.97 µM) cell lines, attributed to the 4-chloroanilino group’s role in DNA intercalation .
  • Mechanism: Molecular docking studies suggest interactions with kinase domains, a feature less pronounced in non-aromatic analogs like ethyl 4-oxobutanoates .
Methyl 4-[5-(Butyrylamino)-2-Chloroanilino]-4-Oxobutanoate
  • Structure: Contains a butyrylamino side chain, enhancing lipophilicity.
  • Applications : Investigated for antimicrobial activity, though specific data on the parent compound remain unreported .

Physicochemical Properties

Compound Molecular Weight Melting Point Solubility Crystal System
Ethyl 4-(4-Chloroanilino)-4-Oxobutanoate 405.26 Not reported Ethanol, DMSO Triclinic, P1
ECB (Ethyl 4-(5-Chloro-2-Methoxyphenyl)) 256.71 Liquid Water, ethanol N/A
Isoxazolecarboxylate Analog 314.72 120–122°C Chloroform Monoclinic

Key Research Findings

  • Hydrogen Bonding : The parent compound’s inversion dimers (N–H···O) contrast with ECB’s lack of such interactions, explaining differences in melting points .
  • Bioactivity: Quinoline derivatives outperform 4-oxobutanoates in anticancer assays, highlighting the importance of aromatic systems in target binding .
  • Synthetic Flexibility: Fe₃O₄ nanoparticles enable greener synthesis of pyrrole derivatives compared to traditional methods requiring harsh bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.